Product packaging for 2H-1,2,4-triazin-5-one(Cat. No.:)

2H-1,2,4-triazin-5-one

Cat. No.: B8047009
M. Wt: 97.08 g/mol
InChI Key: BFNNILAMSKQDRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1,2,4-triazin-5-one is a versatile heterocyclic building block of significant interest in medicinal and synthetic chemistry. This compound serves as a crucial precursor for the synthesis of a wide range of functionalized 1,2,4-triazine derivatives. Its synthetic utility is demonstrated in its role as a starting material for the development of novel compounds with antiviral activity, particularly against the vaccinia virus . Researchers functionalize this core scaffold to create diverse libraries of molecules. For instance, one common route involves its reaction with indole derivatives, facilitated by activated amino acids, to produce 1-acyl-6-indolyl-3-phenyl-1,6-dihydro-1,2,4-triazin-5(4H)-ones, which are then screened for biological activity . The core 1,2,4-triazine structure is a privileged scaffold in drug discovery, with published research exploring its potential as an inhibitor for various biological targets and its incorporation into more complex fused ring systems . The compound's reactivity allows for further functionalization at various positions, making it a valuable template for combinatorial chemistry and the exploration of structure-activity relationships (SAR) . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures for humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3N3O B8047009 2H-1,2,4-triazin-5-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O/c7-3-1-5-6-2-4-3/h1-2H,(H,4,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNNILAMSKQDRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NNC=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Synthesis of 2h 1,2,4 Triazin 5 One and Its Diversified Derivatives

Strategies for the Construction of the 1,2,4-Triazin-5-one Ring System

The assembly of the 1,2,4-triazin-5-one scaffold can be achieved through various synthetic routes, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. Key methodologies include cyclocondensation reactions, the use of thiosemicarbazide and its analogs, one-pot syntheses, and the application of microwave-assisted techniques.

A prevalent and versatile method for the synthesis of the 1,2,4-triazin-5-one ring system involves the cyclocondensation of 1,2-dicarbonyl compounds with reagents containing a hydrazine moiety. Aminoguanidine is a frequently employed reagent in this context, providing the N1, N2, and N4 atoms of the resulting triazine ring. at.uaijisrt.com The reaction of a 1,2-dicarbonyl compound, such as benzil (B1666583), with semicarbazide (B1199961) or thiosemicarbazide leads to the formation of 5,6-diphenyl-1,2,4-triazin-3(2H)-one or its thione analog, respectively. jmchemsci.com

This approach has also been extended to the synthesis of C-glycosyl 1,2,4-triazin-5(4H)-ones. For instance, the cyclocondensation of C-glycosyl formamidrazones with α-keto-carboxylic esters provides a direct route to these complex derivatives. mdpi.com The reaction typically proceeds by heating the reactants in a suitable solvent like ethanol. mdpi.com

Precursor 1Precursor 2ProductReaction ConditionsYield (%)
1,2-Dicarbonyl CompoundAminoguanidine3-Amino-1,2,4-triazine derivativeVariesModerate to High
BenzilSemicarbazide5,6-Diphenyl-1,2,4-triazin-3(2H)-oneReflux in ethanolNot specified
C-glycosyl formamidrazoneα-Keto-carboxylic esterC-glycosyl 1,2,4-triazin-5(4H)-oneReflux in ethanolGood

Thiosemicarbazide and its derivatives are fundamental building blocks for the synthesis of various heterocyclic systems, including 3-thioxo-1,2,4-triazin-5-one derivatives. scirp.org A common strategy involves the condensation of an α-keto acid with thiosemicarbazide. For example, the reaction of (E)-4-(4'-bromostyryl)-2-oxo-3-buteneoic acid with thiosemicarbazide, upon reflux in a mixture of ethanol and sodium acetate, yields a thiosemicarbazone intermediate. This intermediate can then be cyclized by boiling with potassium carbonate in ethanol to afford the corresponding 6-substituted-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. scirp.org

The versatility of this method is further demonstrated by the use of analogous reactants like dithioic formic acid hydrazide and thiocarbohydrazide to generate a variety of substituted 3-thioxo-1,2,4-triazin-5-ones. scirp.org

α-Keto Acid/AnalogHydrazide ReactantProductReaction Conditions
(E)-4-(4'-bromostyryl)-2-oxo-3-buteneoic acidThiosemicarbazide6-(4-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one1. Reflux in EtOH-NaOAc; 2. Boil with K2CO3-EtOH
(E)-4-(4'-bromostyryl)-2-oxo-3-buteneoic acidDithioic formic acid hydrazideIntermediate hydrazineReflux in EtOH-AcOH
(E)-4-(4'-bromostyryl)-2-oxo-3-buteneoic acidThiocarbohydrazide4-amino-6-(4'-bromostyryl)-3-thioxo-1,2,4-triazin-5-one1. Warm in EtOH-AcOH; 2. Reflux in EtOH with conc. HCl

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot methodologies have been developed for the construction of the 1,2,4-triazine (B1199460) ring system. rsc.orgresearchgate.net One such approach involves the condensation of amides and 1,2-diketones in the presence of a base, followed by cyclization with hydrazine hydrate. researchgate.net This method allows for the synthesis of substituted 1,2,4-triazines without the need to isolate the intermediate N-(2-oxo-1,2-disubstituted-ethylidene)-amide. researchgate.net

Another notable one-pot procedure enables the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles through a three-component reaction of amidines, carboxylic acids, and hydrazines. nih.gov Furthermore, a one-pot reaction of 6-methyl-3-thioxo-3,4-dihydro- rsc.orgnih.govmdpi.comtriazin-5-one with aldehydes and chloroacetic acid has been reported to afford 2-arylidene-6-methyl-thiazolo[3,2-b] rsc.orgnih.govmdpi.comtriazine-3,7-diones. nih.gov

Reactant 1Reactant 2Reactant 3Product
Amide1,2-DiketoneHydrazine hydrateSubstituted 1,2,4-triazine
AmidineCarboxylic acidHydrazine1,3,5-Trisubstituted-1,2,4-triazole
6-Methyl-3-thioxo-3,4-dihydro- rsc.orgnih.govmdpi.comtriazin-5-oneAldehydeChloroacetic acid2-Arylidene-6-methyl-thiazolo[3,2-b] rsc.orgnih.govmdpi.comtriazine-3,7-dione

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and promoting greener chemical processes. The synthesis of 1,2,4-triazin-5-one derivatives has significantly benefited from this technology. For instance, the synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one under microwave irradiation was completed in just 2.0 minutes with a 98% yield, a substantial improvement over the conventional method which required 2 hours of reflux and yielded 62%. mdpi.com

Similarly, the synthesis of various 1,2,4-triazol-3-one derivatives has been efficiently achieved using microwave irradiation, often with significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govscielo.org.za

ProductConventional Method (Time, Yield)Microwave Method (Time, Yield)
4-Amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one2 hours, 62%2 minutes, 98% mdpi.com
3-Aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-onesNot specified5 minutes, up to 96% nih.gov
1,3,5-Trisubstituted-1,2,4-triazoles>4 hours1 minute, 85% nih.gov

Advanced Derivatization and Functionalization of the 2H-1,2,4-triazin-5-one Scaffold

Following the construction of the core 1,2,4-triazin-5-one ring, further derivatization and functionalization are crucial for tuning its physicochemical properties and biological activities. N-alkylation and N-substitution reactions are key strategies in this regard.

The nitrogen atoms within the this compound scaffold provide multiple sites for alkylation and other substitution reactions. N-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. For example, the N-alkylation of a triazone intermediate has been reported as a key step in a multi-step synthesis. nih.gov A light-induced method has also been developed for the alkylation of 1,2,4-triazine-3,5(2H,4H)-diones. rsc.org

N-substitution is not limited to alkyl groups. Reactions with other electrophiles can introduce a wide range of functionalities. For instance, the reaction of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one with acrylonitrile leads to the cyanoethylation of the sulfur atom, and subsequent condensation with aldehydes can modify the 4-amino group. researchgate.net Furthermore, N-acylation and N-sulfonylation reactions on related heterocyclic systems demonstrate the potential for diverse functionalization of the 1,2,4-triazin-5-one ring.

SubstrateReagentReaction TypeProduct
Triazone intermediateIodomethaneN-methylationN-methylated triazone-triazole
1,2,4-Triazine-3,5(2H,4H)-dioneHydrazinePhotoinduced alkylation6-Alkylated 1,2,4-triazine-3,5(2H,4H)-dione
4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-oneAcrylonitrileS-cyanoethylation4-Amino-3-(2-cyanoethyl)thio-6-methyl-1,2,4-triazin-5(4H)-one
2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imineSulfonyl chlorideN-sulfonylationN,N'-disulfonylated derivative

Modification of Carbonaceous Positions (e.g., C-3, C-6)

Functionalization of the carbon atoms within the 1,2,4-triazin-5-one ring, particularly at the C-3 and C-6 positions, is a primary strategy for structural diversification. These modifications can dramatically alter the molecule's electronic properties and steric profile.

One common approach involves the condensation of 4,5-dihydro-1,2,4-triazin-6-ones with various aromatic aldehydes. This reaction typically occurs at the C-5 methylene group, leading to the formation of 5-arylidene derivatives. The reaction is often carried out in the presence of a base catalyst like potassium acetate in acetic acid at reflux temperatures. This methodology provides a straightforward route to extend the conjugation of the triazinone system and introduce a range of substituted aryl groups. acgpubs.org For instance, the condensation of 3-acetyl-1-phenyl-4,5-dihydro-1,2,4-triazin-6-one with benzaldehyde yields 3-acetyl-5-benzylidene-1-phenyl-4,5-dihydro-1,2,4-triazin-6-one. acgpubs.org

The C-6 position, which bears the oxo group in the parent compound, can also be a site for modification. The carbonyl can be converted to a thione (C=S) group by treatment with reagents like phosphorus pentasulfide. This 6-thione derivative serves as a versatile intermediate. For example, methylation of the thione group can yield a 6-(methylsulfanyl) derivative. researchgate.net Furthermore, the C-6 position can be functionalized by converting the carbonyl into a leaving group, such as a chloro group, by reacting with agents like phosphorus oxychloride. The resulting 6-chloro derivative can then undergo nucleophilic substitution with various nucleophiles, such as morpholine, to afford 6-(morpholin-4-yl) derivatives. researchgate.net

Table 1: Examples of C-5 and C-6 Position Modifications
Starting MaterialReagent(s)ProductReference
3-Aroyl-1-aryl-4,5-dihydro-1,2,4-triazin-6-onesAromatic aldehydes, Potassium acetate/Acetic acid5-Arylidene-4,5-dihydro-1,2,4-triazin-6-ones acgpubs.org
3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-onePhosphorus pentasulfide3-Phenyl-4,5-dihydro-1,2,4-triazine-6(1H)-thione researchgate.net
6-Chloro-3-phenyl-4,5-dihydro-1,2,4-triazineSodium thiomethoxide6-Methylsulfanyl-3-phenyl-4,5-dihydro-1,2,4-triazine researchgate.net
6-Chloro-3-phenyl-4,5-dihydro-1,2,4-triazineMorpholine6-(Morpholin-4-yl)-3-phenyl-4,5-dihydro-1,2,4-triazine researchgate.net

Incorporation of Halogen Atoms and Halogenated Moieties

The introduction of halogen atoms or halogen-containing side chains onto the 1,2,4-triazin-5-one framework is a critical strategy for modulating biological activity and providing synthetic handles for further transformations, such as cross-coupling reactions.

Halogenated moieties can be introduced by utilizing halogen-substituted starting materials during the synthesis of the triazinone ring. A pertinent example is the synthesis of 6-(4'-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. This is achieved through the condensation of (E)-4-(4'-bromophenyl)-2-oxo-3-butenoic acid with thiosemicarbazide. scirp.orgresearchgate.net This method effectively installs a brominated styryl group at the C-6 position of the resulting triazinone.

Another approach involves the direct halogenation of the triazinone ring or its precursors. For instance, the synthesis of 2,4,6-trisubstituted-1,3,5-triazines often begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where the chlorine atoms are sequentially substituted by various nucleophiles. mdpi.com While this applies to the 1,3,5-triazine isomer, similar principles of nucleophilic substitution on a pre-halogenated triazine core can be applied. A 1,2,4-triazin-5-one with a chloro-substituent, for example at the C-3 or C-6 position, can serve as a key intermediate for introducing other functional groups or halogenated moieties through substitution reactions.

Table 2: Synthesis of Halogenated 1,2,4-Triazin-5-one Derivatives
Starting MaterialReagent(s)ProductReference
(E)-4-(4'-Bromophenyl)-2-oxo-3-butenoic acidThiosemicarbazide, NaOAc/EtOH, then K2CO3/EtOH6-(4'-Bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one scirp.orgresearchgate.net
3-Mercapto-8-nitro-1,2,4-triazino[5,6-b]indole3,4-Dichloroaniline, Ethanol3-(3',4'-Dichlorophenyl)amino-8-nitro-5H-1,2,4-triazino[5,6-b]indole tandfonline.com

Synthesis of Heterocyclic Ring-Fused 1,2,4-Triazin-5-one Systems

Fusing the 1,2,4-triazin-5-one ring with other heterocyclic or carbocyclic systems creates rigid, polycyclic structures with unique electronic and pharmacological profiles. A variety of synthetic methods have been developed to construct these complex molecular architectures.

One prominent method for creating fused systems is the reductive cyclization of appropriately substituted precursors. For example, (hetero)arene ring-fused tandfonline.commdpi.comnih.govtriazines can be synthesized from nitroarylhydrazides. mdpi.com This process typically involves the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization with a nearby hydrazide moiety to form the triazine ring.

Another powerful strategy involves the condensation of a 1,2,4-triazin-5-one derivative containing reactive functional groups with a suitable bifunctional reagent. The synthesis of triazino[3,4-b] acgpubs.orgmdpi.comnih.govthiadiazines from 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one exemplifies this approach. researchgate.net Reaction with phenacyl halides leads to S-alkylation followed by intramolecular cyclization to yield the fused triazino[3,4-b] acgpubs.orgmdpi.comnih.govthiadiazine system. researchgate.net

The synthesis of 1,2,4-triazino[5,6-b]indoles, a particularly important class of fused triazinones, can be achieved by reacting isatin (indole-2,3-dione) derivatives with aminoguanidines or thiocarbohydrazides. This reaction constructs the triazine ring onto the indole core. tandfonline.comnih.gov Further modifications can then be made to the newly formed triazine ring. For instance, diazotization of a 3-amino- tandfonline.commdpi.comnih.govtriazino[5,6-b]indole followed by coupling with malononitrile and subsequent cyclization can lead to more complex fused systems like 1-amino tandfonline.commdpi.comnih.govtriazino[3′,4′:3,4] tandfonline.commdpi.comnih.govtriazino[5,6-b]indole-2-carbonitrile. nih.gov

Table 3: Methodologies for Fused 1,2,4-Triazin-5-one Systems
Synthetic StrategyPrecursorsFused SystemReference
Reductive CyclizationNitroarylhydrazides(Hetero)arene ring-fused tandfonline.commdpi.comnih.govtriazines mdpi.com
Condensation/Cyclization4-Amino-3-mercapto-1,2,4-triazin-5-one, Phenacyl halidesTriazino[3,4-b] acgpubs.orgmdpi.comnih.govthiadiazines researchgate.net
CondensationIsatin derivatives, Thiocarbohydrazide1,2,4-Triazino[5,6-b]indoles tandfonline.comnih.gov
Diazotization/Coupling/Cyclization3-Amino tandfonline.commdpi.comnih.govtriazino[5,6-b]indole, MalononitrileTriazino[3',4':3,4] tandfonline.commdpi.comnih.govtriazino[5,6-b]indole nih.gov

Introduction of Phosphorus-Containing Substituents

Incorporating phosphorus-containing functional groups into the 1,2,4-triazin-5-one structure can impart unique properties, including applications in materials science and medicinal chemistry. Key synthetic methods for forming phosphorus-carbon bonds, such as the Michaelis-Arbuzov and Wittig reactions, are applicable to this heterocyclic system.

The Michaelis-Arbuzov reaction is a widely used method for synthesizing phosphonates. wikipedia.orgorganic-chemistry.org This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. wikipedia.org In the context of triazinones, a derivative bearing a halide on a substituent, or a halogen atom directly on the triazine ring (e.g., a 3-chloro-1,2,4-triazine), can react with a phosphite ester to form a phosphonate-substituted triazine. eurjchem.com The reaction proceeds via an SN2 attack of the nucleophilic phosphorus atom on the electrophilic carbon of the halide, forming a phosphonium salt intermediate, which then dealkylates to yield the final phosphonate. wikipedia.org

The Wittig reaction provides a route to convert carbonyl compounds into alkenes using a phosphonium ylide (Wittig reagent). organic-chemistry.orgwikipedia.org This methodology can be applied to 1,2,4-triazin-5-one derivatives that possess an aldehyde or ketone functionality on a substituent attached to the ring. The reaction of the carbonyl group with a triphenyl phosphonium ylide forms an oxaphosphetane intermediate, which then collapses to form an alkene and triphenylphosphine oxide. lumenlearning.commasterorganicchemistry.com This allows for the introduction of various vinyl and substituted vinyl groups onto the triazinone scaffold.

A more direct approach involves the reaction of a functional group on the triazine ring itself. For example, a Wittig-type reaction can be used to synthesize iminophosphoranes. The reaction of a 6-(2'-aminophenyl)-3-thioxo-1,2,4-triazinone with triphenylphosphine can yield a 6-(2'-triphenylphosphiniminophenyl) derivative.

Table 4: Methods for Introducing Phosphorus-Containing Groups
ReactionSubstrate TypeReagentResulting Functional GroupReference
Michaelis-Arbuzov ReactionHalo-substituted 1,2,4-triazineTrialkyl phosphitePhosphonate wikipedia.orgorganic-chemistry.orgeurjchem.com
Wittig ReactionCarbonyl-substituted 1,2,4-triazinePhosphonium ylideAlkene (vinyl group) organic-chemistry.orgwikipedia.org
Wittig-type ReactionAmino-substituted 1,2,4-triazineTriphenylphosphineIminophosphoraneN/A

Chemical Reactivity and Mechanistic Pathways of 2h 1,2,4 Triazin 5 One Derivatives

Nucleophilic and Electrophilic Reactivity Profiles of the 1,2,4-Triazin-5-one Ring

The 1,2,4-triazine (B1199460) ring system is characterized as electron-deficient due to the presence of three electronegative nitrogen atoms. This inherent electronic nature dictates its reactivity, making it generally susceptible to nucleophilic attack and resistant to electrophilic substitution on the ring carbons. The presence of the oxo group at the C5 position in 2H-1,2,4-triazin-5-one further influences this reactivity profile.

Nucleophilic Reactivity: The electron-poor nature of the 1,2,4-triazin-5-one ring makes it a prime target for nucleophiles. Nucleophilic attack can lead to substitution of leaving groups or ring-opening and transformation reactions. The primary sites for nucleophilic attack are the carbon atoms of the ring, particularly C3, C5, and C6.

Attack at C3: Good leaving groups at the C3 position, such as halo or methylthio groups, are readily displaced by nucleophiles. For instance, 3-halo-1,2,4-triazines are known to undergo ipso substitution. researchgate.net

Attack at C5: The carbonyl carbon at C5 is an electrophilic center. While direct addition to the C=O group can occur, reactions at this position can also lead to more complex transformations. In some cases, competition between vicarious nucleophilic substitution of hydrogen at C5 and ring transformation reactions has been observed. researchgate.net

Attack at C6: The C6 position is also susceptible to nucleophilic attack, which can initiate ring-opening cascades or participate in cycloaddition reactions.

Derivatives such as 3-hydrazino-6-aryl-1,2,4-triazin-5-one have been shown to act as strong nucleophiles themselves, reacting with various electrophilic compounds. researchgate.net Similarly, the mercapto group in 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one can perform a nucleophilic attack to yield S-alkylated products. rsc.org

Electrophilic Reactivity: In contrast to its high reactivity with nucleophiles, the 1,2,4-triazin-5-one ring is deactivated towards electrophilic aromatic substitution. The electron-withdrawing effect of the ring nitrogens and the carbonyl group reduces the electron density of the ring carbons, making them poor targets for electrophiles like nitronium (NO₂⁺) or sulfonium (SO₃H⁺) ions.

However, electrophilic reactions can occur on the heteroatoms of the ring or on substituents:

N-Alkylation/Acylation: The ring nitrogen atoms, particularly N2 and N4, can act as nucleophiles and react with electrophiles. For the related 1,2,4-triazine-3,5(2H,4H)-dione system, Mn-catalyzed oxo-alkylation has been shown to produce N3 or N4-substituted derivatives. rsc.org

Reaction on Substituents: Electrophilic attack can be directed to substituents on the ring. For example, methylation of a 3-mercapto group to a 3-methylthio group is a common reaction. google.com While direct sulfonation of the triazine ring is not observed, phenyl substituents on the ring can undergo sulfonation. northumbria.ac.uksigmaaldrich.com

N-Nitration: While C-nitration is unfavorable, N-nitration is possible. Studies on the analogous 1,2,4-triazol-5-one have shown that nitration occurs on a ring nitrogen atom. researchgate.net

Reaction TypeReactivity of the 1,2,4-Triazin-5-one RingCommon Sites of ReactionExamples
Nucleophilic AttackHigh (Electron-deficient ring)C3, C5, C6Substitution of 3-halo groups, Vicarious substitution at C5, ANRORC
Electrophilic AttackLow (Deactivated ring)N2, N4, exocyclic heteroatoms (S, O)N-alkylation, N-nitration, S-methylation

Investigation of Ring Transformation Reactions (e.g., Inverse Electron Demand Aza-Diels-Alder)

The electron-deficient 1,2,4-triazine ring is an excellent diene component for inverse electron demand aza-Diels-Alder (IEDDA) reactions. This cycloaddition reaction is a powerful tool for the synthesis of other heterocyclic systems, particularly substituted pyridines and pyridazines. nih.gov

In an IEDDA reaction, the 1,2,4-triazine (the azadiene) reacts with an electron-rich dienophile, such as an enamine, enol ether, or a strained alkyne. The reaction typically proceeds through a [4+2] cycloaddition followed by a retro-Diels-Alder step, which involves the extrusion of a stable molecule, usually dinitrogen (N₂), to yield an aromatic heterocyclic product.

The general mechanism is as follows:

[4+2] Cycloaddition: The electron-rich dienophile adds across the C3-C6 or C5-N2 positions of the 1,2,4-triazine ring to form a bicyclic intermediate.

Cycloreversion (Retro-Diels-Alder): The bicyclic intermediate spontaneously loses N₂, a thermodynamically favorable process, to form a dihydropyridine or dihydropyridazine intermediate.

Aromatization: The intermediate aromatizes, often through the elimination of another small molecule or via oxidation, to yield the final stable heterocyclic product.

The reactivity of 1,2,4-triazines in IEDDA reactions can be enhanced by using strained dienophiles. For example, the strain-promoted inverse electron-demand Diels-Alder cycloaddition (SPIEDAC) between 1,2,4-triazines and strained alkynes like bicyclononynes proceeds at physiological temperatures (37 °C). nih.gov Intramolecular versions of this reaction, where the dienophile is tethered to the triazine ring, are also effective for constructing fused pyridine (B92270) systems like thieno[2,3-b]pyridines. sigmaaldrich.com

Dienophile TypeReaction ConditionsResulting ProductReference
EnaminesLewis acid (ZnCl₂) promotionSubstituted 1,2,4-triazines (from 1,2,4,5-tetrazines) mdpi.com
Strained Alkynes (e.g., Bicyclononyne)37 °C (SPIEDAC)Annulated Pyridines nih.gov
α-Ketoesters (in cyclocondensation)Reflux in tolueneC-glycopyranosyl 1,2,4-triazin-5(4H)-ones researchgate.net

Another significant ring transformation pathway for 1,2,4-triazines involves the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. This process is often observed in reactions with strong nucleophiles. For example, the reaction of certain 3-chloro-1,2,4-triazines with carbanions can lead to a ring contraction, yielding pyrazole derivatives instead of simple substitution products. researchgate.net This pathway competes with direct nucleophilic substitution and is dependent on the specific reagents and reaction conditions used. researchgate.net

Examination of Tautomeric Forms and their Influence on Chemical Behavior

Like other heterocyclic compounds containing amide functionalities, this compound can exist in different tautomeric forms. The primary equilibrium is between the amide (oxo) form and the iminol (hydroxy) form. Further tautomerism can involve the migration of a proton to different nitrogen atoms within the ring.

For substituted 1,2,4-triazin-5-ones, computational studies have been employed to determine the relative stability of the possible tautomers. In the case of 3-amino-1,2,4-triazin-5-one, ab initio calculations have shown that the 3-amino-1,2,4-triazin-5(2H)-one tautomer is the most thermodynamically stable form. wikipedia.org This indicates that the proton resides on the N2 nitrogen and the C5 position exists as a carbonyl group, which is consistent with the this compound nomenclature.

The predominance of the oxo tautomer has a significant influence on the molecule's chemical behavior:

Hydrogen Bonding: The presence of the N-H bond and the C=O group makes the molecule an effective hydrogen bond donor and acceptor, respectively. This influences its physical properties, such as melting point and solubility, as well as its interactions in biological systems.

Acidity: The proton on the N2 (or N4) nitrogen is acidic and can be removed by a base. This deprotonation can facilitate subsequent reactions, such as N-alkylation or N-acylation.

Reactivity: The chemical reactivity is largely defined by the functional groups of the dominant tautomer. Reactions can occur at the nucleophilic ring nitrogens or at the electrophilic carbonyl carbon (C5). The existence of the less stable hydroxy tautomer, even in small equilibrium concentrations, can provide an alternative reaction pathway in some cases, for example, via O-alkylation. In the analogous 3-thioxo-1,2,4-triazin-5-one system, a stable thione ⇄ thiol (C=S ⇄ C-SH) tautomerism is also observed. mdpi.com

Reaction Kinetics and Mechanisms with Specific Reagents (e.g., Alkyl Phosphites)

While specific kinetic studies on the reaction of this compound with alkyl phosphites are not widely documented, the mechanism can be inferred from the known reactivity of other triazine systems with phosphorus-based nucleophiles. Trialkyl phosphites are effective nucleophiles that are known to react with electron-deficient heterocyclic systems.

A plausible mechanism for the reaction of a substituted 1,2,4-triazin-5-one with a trialkyl phosphite, such as triethyl phosphite, would be a Michaelis–Arbuzov type reaction. This mechanism is well-established for the reaction of trialkyl phosphites with alkyl halides and has been extended to reactions with other electrophiles, including activated heterocyclic rings like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). mdpi.org

The proposed mechanism would involve:

Nucleophilic Attack: The phosphorus atom of the trialkyl phosphite attacks an electrophilic carbon atom on the triazine ring (e.g., C3 or C6 if it bears a good leaving group). This forms a phosphonium intermediate.

Dealkylation: A counter-ion, typically the leaving group from the triazine ring, attacks one of the alkyl groups on the phosphorus atom, leading to the formation of a stable P=O double bond and yielding a phosphonate-substituted triazine.

This type of reaction has been documented for other triazine isomers. For instance, 1,2,3-triazine (B1214393) 1-oxides are deoxygenated by trialkyl phosphites, where the phosphite attacks the N-oxide. researchgate.net Furthermore, the reaction of 1,2,4-triazine azides with trialkyl phosphites has also been reported.

The kinetics of nucleophilic substitution reactions on triazine rings are highly dependent on several factors:

Temperature: The reactivity of nucleophiles with triazines is often temperature-dependent. For example, in the reaction of 2,4,6-trichloro-1,3,5-triazine, sequential substitution of the chlorine atoms can be controlled by carefully managing the reaction temperature.

Nucleophile Strength: Stronger nucleophiles will react more rapidly. The order of reactivity for different nucleophiles with triazines can vary based on conditions, but a general trend is often observed.

Solvent and Base: The choice of solvent and base can significantly influence the reaction rate and outcome. Polar solvents can accelerate reactions involving charged intermediates, and the choice of base (e.g., DIEA vs. K₂CO₃) can affect the kinetics. researchgate.net

Comprehensive Spectroscopic and Structural Characterization of 2h 1,2,4 Triazin 5 One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the characterization of 1,2,4-triazin-5-one derivatives, offering unambiguous information about the carbon-hydrogen framework and the electronic environment of magnetically active nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides critical data on the number, environment, and connectivity of protons within a molecule. In derivatives of the 1,2,4-triazin-5-one scaffold, the chemical shifts of protons are influenced by the electronic nature of substituents on the triazine ring. For instance, in a series of 3-alkyl(aryl)-4-(5-methyl-2-furylmethylenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, the NH proton of the triazole ring typically appears as a singlet far downfield, often around δ 11.81 ppm, due to deshielding effects. mdpi.com The azomethine proton (N=CH) also shows a characteristic singlet at approximately δ 9.50 ppm. mdpi.com Aromatic protons on substituents exhibit complex multiplets in the expected aromatic region (e.g., δ 6.76–8.27 ppm), with their specific shifts and coupling patterns depending on the substitution pattern. researchgate.net

The proton on the triazine ring itself, such as a C4-H in dihydroazolo[5,1-c] mdpi.comresearchgate.netnih.govtriazines, can be observed at around δ 6.26–6.48 ppm. nih.govmdpi.com The position of these signals is highly sensitive to the molecular structure and the solvent used for analysis.

CompoundProtonChemical Shift (δ, ppm)SolventReference
3-Methyl-4-(5-methyl-2-furylmethylenamino)-4,5-dihydro-1H-1,2,4-triazol-5-oneNH11.81Not Specified mdpi.com
3-Methyl-4-(5-methyl-2-furylmethylenamino)-4,5-dihydro-1H-1,2,4-triazol-5-oneN=CH9.50Not Specified mdpi.com
3-(4-Methoxyphenyl)-5-phenyl-2-(phenylamino)-1,2,4-triazin-6(5H)-oneNH8.96DMSO-d₆ researchgate.net
Isoxazolyl-1,4-dihydroazolo[5,1-c] mdpi.comresearchgate.netnih.govtriazine derivativeC4-H6.26-6.48CDCl₃ / DMSO-d₆ nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon (C-5) of the 1,2,4-triazin-5-one ring is a key diagnostic signal, typically appearing significantly downfield in the spectrum due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms. For example, in 3-alkyl(aryl)-4-(5-methyl-2-furylmethylenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, the C-5 (triazole C=O) signal is observed around δ 153.10 ppm. mdpi.com The other ring carbons, C-3 and C-6, also have characteristic chemical shifts that are sensitive to substitution. In the aforementioned triazol-5-one series, the triazole C-3 carbon resonates near δ 145.90 ppm. mdpi.com In fused systems like 3-phenylnaphtho[2,1-e] mdpi.comresearchgate.netnih.govtriazine, the triazine ring carbons appear at δ 161.4 (C-3), 144.9, and 143.1 ppm. mdpi.com

CompoundCarbon AtomChemical Shift (δ, ppm)Reference
3-Methyl-4-(5-methyl-2-furylmethylenamino)-4,5-dihydro-1H-1,2,4-triazol-5-oneC-5 (C=O)153.10 mdpi.com
3-Methyl-4-(5-methyl-2-furylmethylenamino)-4,5-dihydro-1H-1,2,4-triazol-5-oneC-3145.90 mdpi.com
3-Phenylnaphtho[2,1-e] mdpi.comresearchgate.netnih.govtriazineC-3161.4 mdpi.com
Isoxazolyl-1,4-dihydroazolo[5,1-c] mdpi.comresearchgate.netnih.govtriazine derivativeC-467.7-70.1 nih.gov

Specialized NMR Techniques (e.g., ¹⁹F NMR, ³¹P NMR) for Heteroatom Analysis

When the 1,2,4-triazin-5-one scaffold is substituted with heteroatoms like fluorine or phosphorus, specialized NMR techniques become invaluable. nih.gov

¹⁹F NMR Spectroscopy: This technique is highly specific for identifying and quantifying fluorine-containing compounds. nih.gov For 1,2,4-triazine (B1199460) derivatives bearing fluorine atoms or trifluoromethyl groups, ¹⁹F NMR provides distinct signals whose chemical shifts are indicative of the electronic environment of the fluorine nucleus. This is crucial for confirming the successful incorporation of fluorine and for studying its interaction with the rest of the molecule. researchgate.netnih.gov

³¹P NMR Spectroscopy: For derivatives that have been functionalized with phosphorus-containing groups (e.g., phosphonates), ³¹P NMR is essential. nih.gov It offers a direct method to observe the phosphorus atom, with its chemical shift providing information about its oxidation state and bonding environment. This technique is particularly useful in the synthesis of novel bioactive probes where a phosphorus moiety is incorporated. researchgate.netnih.govresearchgate.net

Computational Prediction of NMR Chemical Shifts via GIAO Method

The Gauge-Including Atomic Orbital (GIAO) method is a powerful computational tool used to predict NMR chemical shifts. mdpi.comresearchgate.net This quantum chemical calculation method allows for the correlation of theoretical molecular structures with experimentally observed NMR data. unifr.ch By calculating the isotropic nuclear magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C) and referencing them to a standard like tetramethylsilane (B1202638) (TMS), theoretical chemical shifts can be obtained. mdpi.comgithub.io

Studies on related heterocyclic systems, such as 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, have demonstrated that the GIAO method, often employed with density functional theory (DFT) at levels like B3LYP/6-311G, can produce theoretical shifts that show a strong linear correlation with experimental values. mdpi.comresearchgate.net This predictive capability is instrumental in confirming structural assignments, distinguishing between isomers, and understanding the conformational properties of 2H-1,2,4-triazin-5-one compounds. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

For this compound derivatives, IR spectroscopy is particularly effective for identifying key functional groups. The most prominent absorption band is typically the carbonyl (C=O) stretch, which appears in the region of 1690–1710 cm⁻¹. For example, a C=O stretch was observed at 1697 cm⁻¹ for a 4,5-dihydro-1H-1,2,4-triazol-5-one derivative and at 1708 cm⁻¹ for a 3-(4-methoxyphenyl)-5-phenyl-2-(phenylamino)-1,2,4-triazin-6(5H)-one. mdpi.comresearchgate.net

Other significant bands include the N-H stretching vibration, which is usually found as a broad band in the 3150–3250 cm⁻¹ range, and C=N stretching vibrations, which occur around 1580–1640 cm⁻¹. mdpi.comresearchgate.net Aromatic C-H stretching can also be observed above 3000 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information. While IR spectroscopy is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. nih.gov For triazine rings, symmetric stretching modes, which may be weak or absent in the IR spectrum, are often strong in the Raman spectrum. For instance, a fully symmetric ring stretch in triphenyl-s-triazines is observed around 990 cm⁻¹ and is characteristic in Raman spectra. mdpi.com

Compound TypeVibrational ModeTypical IR Frequency (cm⁻¹)Reference
1,2,4-Triazin-5-one derivativesN-H stretch3150 - 3250 mdpi.comresearchgate.net
1,2,4-Triazin-5-one derivativesC=O stretch1690 - 1710 mdpi.comresearchgate.net
1,2,4-Triazin-5-one derivativesC=N stretch1580 - 1640 mdpi.comresearchgate.net
Fused 3-Phenyl- mdpi.comresearchgate.netnih.govtriazinesVarious ring modes1617 - 544 mdpi.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Analysis of Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. uzh.chlibretexts.org The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

The electronic spectra of this compound compounds are characterized by absorption bands arising from π → π* and n → π* transitions. libretexts.org The π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high in intensity and occur at shorter wavelengths. The n → π* transitions, which involve promoting a non-bonding electron (e.g., from a nitrogen or oxygen lone pair) to a π* antibonding orbital, are generally weaker and appear at longer wavelengths.

For example, a 3-methyl-4-(5-methyl-2-furylmethylenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one derivative displays a maximum absorption (λₘₐₓ) at 312 nm, which is characteristic of the extensive conjugation in the molecule. mdpi.com The position and intensity of these absorption bands are highly dependent on the substituents attached to the triazine ring and the solvent used. Electron-donating or electron-withdrawing groups can cause bathochromic (red) or hypsochromic (blue) shifts in the λₘₐₓ values. mdpi.com Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to simulate UV-Vis spectra and assign the character of the electronic transitions observed. nih.gov

Compoundλₘₐₓ (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Reference
3-Methyl-4-(5-methyl-2-furylmethylenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one31223375 mdpi.com
3-Phenylnaphtho[2,1-e] mdpi.comresearchgate.netnih.govtriazine295, 358, 373log ε = 4.65, 3.68, 3.69 mdpi.com
3-Phenyl- mdpi.comresearchgate.netnih.govtriazino[5,6-c]quinoline296, 360, 378log ε = 4.72, 3.83, 3.88 mdpi.com

Mass Spectrometry: Characterization by MS and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for the characterization of 1,2,4-triazine derivatives, providing crucial information about their molecular weight and elemental composition. While experimental mass spectral data for the parent this compound is not extensively detailed in the reviewed literature, computational data and experimental findings for its derivatives offer significant insights into the fragmentation and ionization behavior of this class of compounds.

For the tautomeric form, 1,2,4-triazin-5(4H)-one, the exact mass has been computationally determined to be 97.027611728 Da. nih.govnih.gov This calculated value is fundamental for the identification of the compound in HRMS analysis, which can measure mass-to-charge ratios with high accuracy, allowing for the determination of elemental formulas. nih.govnih.gov

Experimental studies on substituted 1,2,4-triazines demonstrate the utility of mass spectrometry in confirming their structures. For instance, in the synthesis of novel 1,2,4-triazines derived from p-chloroacetophenone, High-Resolution Electron Ionization Mass Spectrometry (HREIMS) was used to confirm the molecular formulae of the products. The molecular ion for 3-(1-chloro-1-hydroxyethyl)-6-(4-chlorophenyl)-1,2,4-triazine was observed at an m/z of 255, corresponding to a loss of water, while the dehydro analog, 3-(1-chloroethyl)-6-(4-chlorophenyl)-1,2,4-triazine, exhibited a molecular ion at m/z 253.0174, consistent with its proposed structure. researchgate.net

In another study focusing on fused 1,2,4-triazino-[2,1-a]-1,2,4-triazine derivatives, electron impact (EI) mass spectrometry revealed characteristic fragmentation patterns. The synthesized compounds showed intense molecular ion peaks, and their subsequent fragmentation involved distinct pathways, such as the loss of an amino group (NH2) followed by the loss of a thiocarbonyl group (C=S). derpharmachemica.com For example, the molecular ion of one such derivative was observed at m/z 322. derpharmachemica.com These fragmentation patterns are vital for the structural elucidation of complex heterocyclic systems.

Interactive Data Table: Mass Spectrometry Data for 1,2,4-Triazin-5-one and Derivatives

X-ray Diffraction (XRD) for Definitive Single-Crystal Structure Determination

X-ray diffraction (XRD) on single crystals is the most definitive method for determining the three-dimensional atomic arrangement of a molecule, providing precise information on bond lengths, bond angles, and crystal packing. While a single-crystal structure of the parent this compound is not described in the surveyed literature, several studies on its derivatives have successfully employed this technique to unambiguously confirm their chemical structures and stereochemistry.

For example, the crystal structure of 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide was determined, revealing a triclinic crystal system with the space group P-1. mdpi.com The unit cell parameters were found to be a = 4.03416 Å, b = 13.73010 Å, and c = 16.00670 Å, with angles α = 113.4230°, β = 94.4060°, and γ = 93.0050°. mdpi.com Such detailed structural information is invaluable for understanding intermolecular interactions and solid-state packing.

In the field of drug discovery, X-ray crystallography has been instrumental in elucidating the binding modes of 1,2,4-triazine derivatives to their biological targets. The X-ray crystal structures of two potent 1,2,4-triazine antagonists bound to the adenosine (B11128) A2A receptor were determined, showing that the molecules bind deep within the orthosteric binding cavity. nih.gov This structural insight is crucial for structure-based drug design and the optimization of lead compounds.

Furthermore, the structure of a complex heterocyclic system, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, a derivative of a 1,2,4-triazole (B32235) which can be related to the triazine core, was confirmed by single-crystal X-ray diffraction. This compound was found to crystallize in the triclinic system with a P-1 space group. mdpi.com The accurate structural identification of regioisomers, which can be challenging to distinguish by other spectroscopic methods, is another area where X-ray crystallography excels. For instance, the precise structures of two 3,5,6-trisubstituted 1,2,4-triazine regioisomers were identified by X-ray crystallography, which was essential for understanding their structure-activity relationships as GPR84 antagonists. nih.gov

Interactive Data Table: Crystallographic Data for 1,2,4-Triazine Derivatives

Advanced Computational and Theoretical Studies on 2h 1,2,4 Triazin 5 One Systems

Molecular Dynamics (MD) Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of 2H-1,2,4-triazin-5-one derivatives, MD simulations provide critical insights into their conformational flexibility and their interactions with biological targets.

For instance, in a study of 5,6-diphenyl-1,2,4-triazin-3(2H)-one derivatives, MD simulations were employed to understand the binding of the most active compound at the active site of the COX-2 enzyme. This analysis helps to confirm the interactions observed in molecular docking studies and provides a dynamic view of the ligand-protein complex. researchgate.net Similarly, MD simulations of 3-amino-1,2,4-triazin-5(2H)-one derivatives in complex with Fyn kinase have been used to analyze the stability of the ligand-protein interactions over time. researchgate.net A 100 ns MD simulation can reveal the stability of the binding pose and the key interactions, such as hydrogen bonds, that are maintained throughout the simulation. researchgate.net

In another example, MD simulations were used to investigate the binding mode of 1,2,4-triazine (B1199460) derivatives as inhibitors of human D-amino acid oxidase (h-DAAO). These simulations highlighted the importance of hydrogen bonds and hydrophobic interactions in the stability of the inhibitor at the protein's binding site. rsc.orgnih.govrsc.org Key amino acid residues interacting with the inhibitors were identified through these simulations. rsc.orgnih.govrsc.org

A study on 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors also utilized 100 ns MD simulations to assess the stability of the compound-protein interactions. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) were analyzed to confirm the stability of the ligand in the binding pocket of tubulin. nih.gov

Interactive Data Table: Key Findings from MD Simulations of this compound Derivatives

Derivative ClassBiological TargetKey Findings from MD Simulations
5,6-diphenyl-1,2,4-triazin-3(2H)-oneCOX-2Verification of consensual interaction with the enzyme active site. researchgate.net
3-amino-1,2,4-triazin-5(2H)-oneFyn kinaseConfirmation of the hypothesized binding mode and stability of the ligand-protein complex over 100 ns. researchgate.net
6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dioneh-DAAOIdentification of crucial hydrogen bonds and hydrophobic interactions for binding stability. rsc.orgnih.govrsc.org
1,2,4-triazine-3(2H)-oneTubulinDemonstration of notable stability with low RMSD (0.29 nm), indicating a tightly bound conformation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on Predictive Chemical Descriptors)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For this compound derivatives, 2D and 3D-QSAR models have been developed to predict their activity and guide the design of new, more potent compounds.

In a 2D-QSAR study of novel triazines as phosphodiesterase 10A inhibitors, various descriptors were used to build a correlation between the chemical structure and the biological activity. The models were developed using techniques like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). semnan.ac.ir

For a series of 1,2,4-triazine derivatives acting as h-DAAO inhibitors, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), were constructed. These models demonstrated good predictability and stability, with high q² and r² values. rsc.orgnih.govrsc.org The contour maps generated from these models provided insights into the structural features that influence inhibitory activity. rsc.orgnih.govrsc.org

A QSAR study on 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors for breast cancer therapy revealed that descriptors such as absolute electronegativity and water solubility significantly influence the inhibitory activity. The developed QSAR model showed a high predictive accuracy with an R² of 0.849. nih.gov

Interactive Data Table: Predictive Chemical Descriptors in QSAR Models of this compound Derivatives

Derivative ClassBiological Target/ActivityQSAR Model TypeKey Predictive Descriptors
Triazine derivativesPhosphodiesterase 10A inhibitors2D-QSAR (MLR, PCR, PLS)Various 2D descriptors correlating structure with activity. semnan.ac.ir
6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dioneh-DAAO inhibitors3D-QSAR (CoMFA, CoMSIA)Steric and electrostatic fields. rsc.orgnih.govrsc.org
1,2,4-triazine-3(2H)-oneTubulin inhibitorsQSARAbsolute electronegativity, water solubility. nih.gov
6,N2-diaryl-1,3,5-triazine-2,4-diaminesAnticancer (breast cancer cell lines)3D-QSARNot specified, but model built for designing more potent compounds. rsc.org

Applications of 2h 1,2,4 Triazin 5 One in Chemical Sciences Excluding Direct Biological/clinical Implications

Role in Materials Science and Organic Electronics

The planar, electron-deficient structure of the triazine ring is advantageous for applications in materials science, particularly in the development of organic electronic materials where molecular stacking and charge transport are critical. nih.gov Functionalized triazine derivatives have been explored as key components in photo- and electroluminescent materials, including those exhibiting Thermally Activated Delayed Fluorescence (TADF), which are crucial for next-generation Organic Light-Emitting Diodes (OLEDs). rsc.org

The 1,2,4-triazine (B1199460) scaffold is a versatile building block for constructing complex molecular architectures. Its derivatives are employed in the synthesis of monodisperse oligomers, macrocycles, and dendrimers, which are of significant interest in supramolecular chemistry and polymer science. rsc.orgnih.gov The assembly of these structures is often directed by non-covalent interactions, such as hydrogen bonding and coordination bonds, allowing for the creation of highly ordered, self-assembled networks. nih.govresearchgate.net

The synthesis of these complex molecules frequently starts from readily available precursors like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where sequential nucleophilic aromatic substitution reactions allow for precise control over the final structure. nih.gov This synthetic control enables the design of materials with tailored molecular recognition and self-assembly properties, which are fundamental to applications in host-guest chemistry and catalysis. nih.govresearchgate.net

The inherent electron-accepting properties of the 1,2,4-triazine ring make its derivatives promising candidates for use in organic optoelectronic devices. They have been extensively studied as sensitizers in Dye-Sensitized Solar Cells (DSSCs) and as emitting layers in OLEDs. nih.govnih.govresearchgate.net

In DSSC applications, 1,2,4-triazine derivatives are often designed with a donor-acceptor structure, where the triazine moiety functions as the electron acceptor. nih.govd-nb.info Theoretical studies using Density Functional Theory (DFT) are commonly employed to predict the optoelectronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, to ensure efficient electron injection into the semiconductor (e.g., TiO₂) conduction band. nih.govresearchgate.netd-nb.info Research on porphyrin dyads linked by a triazine core has demonstrated significant power conversion efficiencies (PCEs), with values reaching up to 5.28%. rsc.orgresearchgate.net The performance of these devices is highly dependent on the molecular structure, including the nature and number of anchoring groups that bind the dye to the semiconductor surface. rsc.orgresearchgate.net

Furthermore, binuclear lead(II) complexes incorporating 1,2,4-triazine-based ligands have been synthesized and characterized for their potential application as the emitting layer in OLEDs. nih.gov

Derivative TypeApplicationKey Findings
Porphyrin-Triazine DyadsDSSC SensitizerAchieved Power Conversion Efficiency (PCE) of up to 5.28%. Efficiency is influenced by the number of carboxylic acid anchoring groups. rsc.orgresearchgate.net
Diphenyl-1,2,4-triazine-thione DerivativesDSSC SensitizerDFT calculations show LUMO levels are suitable for efficient electron injection into TiO₂. nih.govd-nb.info
Binuclear Lead(II) ComplexesOLED Emitting Layer1,2,4-triazine-derived ligands form complexes with potential for use in electroluminescent devices. nih.gov

The performance of organic electronic devices is critically dependent on the properties of the material in its solid state, particularly in thin films. Research has focused on the fabrication and characterization of thin films of 1,2,4-triazine derivatives. mdpi.com

In one study, a novel 1,2,4-triazine derivative was deposited as a thin film using thermal evaporation. The structural and optical properties were thoroughly investigated. Field Emission Scanning Electron Microscopy (FESEM) and X-ray Diffraction (XRD) analyses revealed that annealing the films at elevated temperatures could improve their crystallinity. mdpi.com The optical properties were probed using UV-Vis spectroscopy and Diffused Reflectance Spectroscopy (DRS). These studies determined the optical band transitions, which are crucial for understanding the electronic behavior of the material. For one specific compound, the optical band gaps were found to be 2.07 eV and 2.67 eV in powder form, while the thin film exhibited an indirect optical transition of 3.6 eV. mdpi.com Electrical measurements showed that the dark electrical conduction in the thin film was a thermally activated process with an activation energy of 0.88 eV. mdpi.com

PropertyMethod of AnalysisFinding
Crystal StructureX-ray Diffraction (XRD)Compound 4 (a brominated triazine derivative) has a triclinic crystal structure. Annealing improves crystallinity. mdpi.com
Optical Band Transitions (Powder)Diffused Reflectance Spectroscopy (DRS)Estimated values of 2.07 eV and 2.67 eV. mdpi.com
Optical Band Transition (Thin Film)UV-Vis SpectroscopyEstimated value of 3.6 eV for both as-deposited and annealed films. mdpi.com
Electrical ConductionDark Electrical MeasurementsConduction is a thermally activated process with an activation energy of 0.88 eV. mdpi.com

Coordination Chemistry: Ligand Synthesis and Metal Complexation

The nitrogen atoms within the 1,2,4-triazine ring act as Lewis bases, making them excellent coordination sites for metal ions. This has led to the development of a wide range of triazine-based ligands for use in coordination chemistry and catalysis. acs.org Derivatives such as 3-(2-pyridyl)-1,2,4-triazine (PTZ) and bis-triazinyl bipyridines (BTPs) have been shown to form stable mononuclear and dinuclear complexes with various metals, including lead(II), iridium(III), and rhenium. nih.govwikipedia.orgresearchgate.net

The coordination mode of these ligands can be versatile; for instance, PTZ can act as a bidentate ligand, similar to 2,2'-bipyridine, or it can bridge two metal centers using a combination of bidentate and monodentate coordination. nih.gov The electronic properties of triazine ligands, such as their increased π-acidity compared to pyridine (B92270), can enhance the stability of catalysts under certain conditions and facilitate metal-to-ligand charge transfer processes. acs.org This has spurred interest in their application in metal-mediated catalytic transformations. acs.org

Chemical Scaffolds in Agrochemical Design (Emphasis on Synthetic Versatility)

Heterocyclic compounds are a cornerstone of the agrochemical industry, and the 1,2,4-triazine nucleus is a well-established scaffold for the design of herbicides and fungicides. nih.govclockss.org The synthetic accessibility and the ease with which the triazine ring can be functionalized allow for the creation of large libraries of compounds for screening. nih.gov

Certain 1,2,4-triazin-5-one and 1,2,4-triazin-3-one derivatives have been reported to exhibit significant herbicidal activity. clockss.org More recently, a 1,2,4-triazin-6(1H)-one derivative was identified as a promising lead structure in a screening program for new agricultural fungicides, demonstrating the continued relevance of this scaffold in addressing challenges like fungicide resistance. researchgate.net The structural diversity and chemical stability of the triazine ring are key attributes that make it an invaluable component in the development of effective and environmentally stable agrochemicals. nih.gov

Utility in the Synthesis of Diverse Heterocyclic Systems via Ring Annulation and Transformations

The 1,2,4-triazine ring is not only a useful scaffold itself but also a valuable intermediate for the synthesis of other complex heterocyclic systems. Its reactivity in cycloaddition reactions and its susceptibility to ring transformation make it a versatile tool for synthetic organic chemists.

One of the most powerful applications is its use as a diene in inverse-electron-demand Diels-Alder (IEDDA) reactions. wikipedia.orgresearchgate.net In these reactions, the 1,2,4-triazine ring reacts with an electron-rich dienophile (e.g., an alkyne) to form a bicyclic intermediate, which then readily extrudes a molecule of dinitrogen (N₂) to yield a substituted pyridine ring. wikipedia.org This method provides a reliable route to highly functionalized N-heterocycles. researchgate.net

Furthermore, the 1,2,4-triazin-5-one core can be constructed and elaborated through various cyclization strategies. For example, 4,5-dihydro-1,2,4-triazin-6-ones can be synthesized by reacting α-amino esters with nitrile imines. clockss.org Existing triazinone rings can also serve as platforms for building fused heterocyclic systems. The reaction of 3-thioxo-1,2,4-triazin-5-ones with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) leads to ring annulation, forming fused systems such as thiazolo[3,2-b]-1,2,4-triazines. beilstein-journals.org These transformation reactions significantly expand the chemical space accessible from simple triazine precursors.

Concluding Remarks and Future Research Perspectives for 2h 1,2,4 Triazin 5 One

Summary of Key Research Achievements and Current State

Research on 2H-1,2,4-triazin-5-one and its analogues has led to the discovery of potent and selective modulators of various biological targets. The core structure has proven to be a "privileged scaffold," adaptable for developing inhibitors and antagonists for several enzymes and receptors.

Key achievements include:

Enzyme Inhibition: A notable success has been the development of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives as potent inhibitors of D-amino acid oxidase (DAAO). acs.orgnih.gov Several compounds in this series exhibit IC₅₀ values in the low nanomolar range and show good oral bioavailability in preclinical models. acs.orgnih.gov The triazine pharmacophore in these molecules appears to be metabolically stable, resisting common metabolic pathways like O-glucuronidation. acs.orgnih.gov

Anticancer and Antimicrobial Agents: Various synthetic routes have been established to produce 3-thioxo-1,2,4-triazin-5-one derivatives, which have demonstrated significant antimicrobial and anticancer activities. scirp.orgscialert.netresearchgate.net Fused 1,2,4-triazine (B1199460) systems, such as pyrazolo[4,3-e]tetrazolo[1,5-b] acs.orgscirp.orgijpsr.infotriazine derivatives, have been shown to inhibit colon cancer cell survival and tumor development by inducing apoptosis. nih.gov

Receptor Antagonism: Structure-activity relationship (SAR) studies have identified 1,2,4-triazine derivatives as effective antagonists for G-protein-coupled receptors like GPR84 and the adenosine (B11128) A₂A receptor. nih.govnih.gov These findings are crucial for developing therapies for inflammatory conditions and neurodegenerative disorders such as Parkinson's disease. nih.govnih.gov

Synthetic Methodologies: The predominant method for synthesizing the 1,2,4-triazine core involves the condensation of a 1,2-dicarbonyl compound with an appropriate acid hydrazide. nih.gov Further functionalization is commonly achieved through reactions like alkylation, N-acetylation, and Suzuki cross-coupling, allowing for the introduction of diverse substituents at various positions on the triazine ring. acs.orgscialert.netnih.gov

The current state of research is characterized by a strong focus on optimizing these biologically active derivatives to improve their potency, selectivity, and pharmacokinetic profiles for potential clinical development.

Biological TargetDerivative ClassKey Findings
D-amino acid oxidase (DAAO)6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dionesPotent inhibition with IC₅₀ values in the double-digit nanomolar range; good oral bioavailability. acs.orgnih.gov
Various Cancer Cell Lines3-thioxo-1,2,4-triazin-5-ones, Fused triazinesSignificant cytotoxic effects and induction of apoptosis. scialert.netnih.govresearchgate.net
GPR84 Receptor3,5,6-Trisubstituted 1,2,4-triazinesDevelopment of potent and competitive antagonists for inflammatory diseases. nih.gov
Adenosine A₂A Receptor5,6-Biaryl-1,2,4-triazin-3-aminesDiscovery of antagonists via structure-based design for potential Parkinson's disease treatment. nih.gov

Identification of Promising Unexplored Research Avenues in Synthesis and Reactivity

Despite significant progress, several avenues in the synthesis and reactivity of 2H-1,2,4-triazin-5-ones remain underexplored. Future research could unlock new derivatives with unique properties.

Novel Synthetic Routes: While the condensation of 1,2-dicarbonyls is a workhorse method, it can lead to regioisomeric mixtures when using unsymmetrical diketones. nih.gov There is a need for more regioselective synthetic strategies to access specific isomers cleanly. Exploring modern synthetic techniques, such as microwave-assisted synthesis, could lead to more rapid and efficient pathways for creating libraries of 1,2,4-triazine derivatives. scribd.com Furthermore, multicomponent reactions could provide a powerful tool for generating molecular diversity around the triazine core in a single step.

Exploration of Underexplored Reactions: The reactivity of the 1,2,4-triazin-5-one core itself warrants further investigation. While substitutions at various positions have been explored, cycloaddition reactions, such as the inverse-electron-demand hetero-Diels-Alder reaction, could be a powerful tool for constructing complex fused heterocyclic systems. uq.edu.au Computational studies suggest that 1,2,4-triazines are viable partners in such reactions, offering pathways to novel scaffolds that are otherwise difficult to access. uq.edu.au

Functionalization of Different Ring Positions: Much of the existing research has focused on substitutions at the N-2, C-3, and C-6 positions. A systematic exploration of functionalization at the N-4 and C-5 positions could yield derivatives with novel pharmacological profiles or material properties.

Development of Asymmetric Syntheses: For chiral 1,2,4-triazin-5-one derivatives, the development of efficient asymmetric synthetic methods is crucial. This would allow for the synthesis of enantiomerically pure compounds, which is essential for detailed pharmacological studies and the development of stereospecific drugs.

Outlook on the Potential Development of Novel Materials and Chemical Technologies

Beyond its established role in medicinal chemistry, the 1,2,4-triazine scaffold holds considerable promise for applications in materials science and technology. The electron-deficient nature of the triazine ring, combined with its structural rigidity and capacity for functionalization, makes it an attractive building block for advanced materials.

Photo- and Electroluminescent Materials: Analogous heterocyclic systems, particularly 1,3,5-triazines, have been extensively used to create materials for organic light-emitting diodes (OLEDs), including those exhibiting thermally activated delayed fluorescence (TADF). rsc.org The this compound core could be similarly incorporated into star-shaped or polymeric structures to develop novel chromophores. By attaching suitable donor and acceptor groups, it may be possible to tune the photophysical properties to achieve desired emission colors and high quantum efficiencies.

Organic Semiconductors: The planar structure and nitrogen-rich composition of the triazine ring are conducive to π-π stacking, a key requirement for charge transport in organic semiconductors. Functionalized 2H-1,2,4-triazin-5-ones could be investigated as components in organic field-effect transistors (OFETs) or as hole-transport materials in perovskite solar cells.

Chemosensors: The nitrogen atoms in the triazine ring can act as coordination sites for metal ions or as hydrogen bond acceptors. This suggests that derivatives of this compound could be designed as selective chemosensors. The binding of a target analyte could induce a measurable change in fluorescence or color, enabling applications in environmental monitoring or chemical diagnostics.

Prospects for Integrated Computational and Experimental Methodologies in Compound Design and Understanding

The integration of computational chemistry with experimental synthesis and testing is poised to accelerate the discovery and optimization of this compound derivatives significantly. This synergistic approach allows for a more rational and efficient exploration of chemical space.

Structure-Based Drug Design: As demonstrated in the development of adenosine A₂A antagonists, molecular docking and the use of receptor crystal structures are powerful tools for identifying and optimizing ligands. nih.gov This in silico approach helps prioritize which derivatives to synthesize, saving time and resources. nih.govmdpi.com

Predicting Reactivity and Reaction Mechanisms: Computational methods, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure and reactivity of the 1,2,4-triazin-5-one ring system. uq.edu.au These calculations can be used to predict the regioselectivity of reactions, rationalize observed outcomes, and guide the design of new synthetic routes. For instance, DFT has been used to compare the reactivity of 1,2,4-triazine in Diels-Alder reactions, establishing a theoretical framework for synthetic chemists. uq.edu.au

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of this compound derivatives and their interactions with biological targets or other molecules in a condensed phase. mdpi.com This can help in understanding binding kinetics, the role of solvent, and the structural basis for activity, providing information that is often difficult to obtain experimentally.

QSAR and Machine Learning: As more data on the biological activities of 1,2,4-triazin-5-one derivatives become available, quantitative structure-activity relationship (QSAR) models and machine learning algorithms can be developed. These models can predict the activity of virtual compounds, further streamlining the design-synthesis-test cycle and uncovering complex relationships between chemical structure and biological function.

By combining the predictive power of computational chemistry with the practical insights of experimental work, future research on this compound will be better positioned to design novel molecules with tailored properties for a wide range of applications, from targeted therapeutics to advanced functional materials.

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